N-Methyl-D-histidine

Descripción general

Descripción

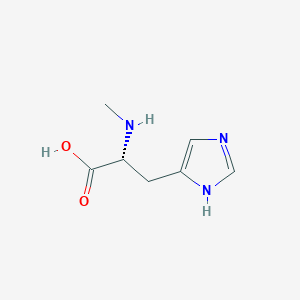

N-Methyl-D-histidine is a derivative of the amino acid histidine, where a methyl group is attached to the nitrogen atom in the imidazole ring. This compound is of significant interest due to its role in various biological processes and its presence in certain proteins and peptides. Histidine itself is an essential amino acid, and its derivatives, including this compound, have unique biochemical properties that contribute to their functionality in biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-D-histidine typically involves the methylation of histidine. One common method is the reaction of histidine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar methylation reactions. The process involves the use of large reactors where histidine is reacted with methylating agents under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: N-Methyl-D-histidine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the imidazole ring, leading to the formation of imidazolone derivatives.

Reduction: The compound can be reduced to form N-methylhistamine.

Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed:

Oxidation: Imidazolone derivatives.

Reduction: N-methylhistamine.

Substitution: Various substituted histidine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Biochemical Significance

N-Methyl-D-histidine is recognized for its role as a biomarker for muscle protein breakdown. The concentration of Nτ-methylhistidine in plasma serves as an indicator of skeletal muscle degradation, making it valuable in nutritional studies and clinical assessments of muscle health.

Case Study: Muscle Protein Breakdown Measurement

A study established a quantitative method for measuring Nτ-methylhistidine and its isomer Nπ-methylhistidine in chicken plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method demonstrated acceptable linear ranges for detection, indicating its utility in evaluating muscle protein turnover during fasting and re-feeding periods .

| Parameter | Nτ-Methylhistidine | Nπ-Methylhistidine |

|---|---|---|

| Detection Range (μmol/L) | 1.56–50.00 | 0.78–25.00 |

| Recovery Percentage (%) | 90.81%–94.67% | 92.23%–102.04% |

Enzyme Functionality Enhancement

Research has shown that N-methyl histidine analogs can enhance the functionality of enzymes, particularly those involved in metabolic processes.

Case Study: Enzyme Performance Improvement

The development of genetically encoded Nδ-methyl histidine has been pivotal in enhancing the catalytic performance of various enzymes, such as esterases and heme-dependent enzymes. These modifications allow for fine-tuning of the enzyme's active site, resulting in improved reaction yields and substrate scope .

| Enzyme Type | Modification | Performance Improvement |

|---|---|---|

| Esterases | Nδ-methyl histidine | Increased conversion yield |

| Heme-dependent enzymes | Nδ-methyl histidine | Expanded substrate range |

Neurological Research

This compound and its derivatives have been explored in neurological research, particularly concerning their potential effects on brain function.

Case Study: D-Amino Acids and Neurological Disorders

Recent advances in D-amino acid research have highlighted the role of these compounds in neurological disorders. While the direct application of this compound is still under investigation, its structural analogs are being studied for their involvement in neurotransmission and cognitive functions .

Analytical Chemistry Applications

The quantification of N-methyl histidine in biological samples has significant implications for analytical chemistry, especially in understanding metabolic disorders.

Methodological Advances

The use of stable-isotope dilution analysis combined with LC-MS/MS has provided a robust framework for accurately measuring Nτ-methylhistidine levels, addressing challenges related to co-elution and matrix effects commonly encountered in biological samples .

Mecanismo De Acción

The mechanism of action of N-Methyl-D-histidine involves its interaction with specific molecular targets, primarily proteins and enzymes. The methylation of histidine residues in proteins can affect their structure and function, leading to changes in their activity and interactions with other molecules. This modification can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparación Con Compuestos Similares

1-Methylhistidine: Another methylated derivative of histidine, differing in the position of the methyl group.

3-Methylhistidine: Similar to N-Methyl-D-histidine but with the methyl group attached to a different nitrogen atom in the imidazole ring.

Comparison: this compound is unique due to its specific methylation pattern, which influences its chemical properties and biological activity. Compared to 1-Methylhistidine and 3-Methylhistidine, this compound may exhibit different reactivity and interactions with proteins, making it a valuable compound for studying the effects of histidine methylation in biological systems.

Actividad Biológica

N-Methyl-D-histidine (NMDH) is a methylated derivative of the amino acid histidine, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of NMDH, supported by data tables, research findings, and case studies.

NMDH possesses unique chemical properties attributed to its imidazole ring, which plays a crucial role in various biological processes. The methylation at the nitrogen atom alters the compound's interaction with biological receptors and enzymes, influencing its pharmacological profile.

Table 1: Comparison of Histidine and this compound

| Property | Histidine | This compound |

|---|---|---|

| Chemical Structure | Imidazole side chain | Methylated imidazole |

| pKa | ~6.0 | Altered due to methylation |

| Biological Role | Precursor for histamine | Modulates NMDA receptor activity |

| Receptor Interaction | Histamine receptors | NMDA receptors |

1. Neurotransmission Modulation

Research indicates that NMDH influences neurotransmitter systems, particularly through its interaction with N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are critical for synaptic plasticity and memory function. Studies have shown that NMDH can modulate NMDA receptor activity, potentially affecting cognitive functions and neuroprotection.

- Case Study : A study demonstrated that NMDH administration in rodent models resulted in enhanced synaptic plasticity, suggesting a potential role in learning and memory enhancement .

2. Antioxidant Properties

NMDH exhibits antioxidant activity, which is essential for protecting cells from oxidative stress. This property may contribute to its neuroprotective effects.

- Research Finding : In vitro studies revealed that NMDH scavenges reactive oxygen species (ROS), thereby reducing cellular damage in neuronal cultures .

3. Anti-inflammatory Effects

NMDH has been observed to exert anti-inflammatory effects by modulating cytokine production and reducing the activation of inflammatory pathways.

- Research Finding : In animal models of inflammation, NMDH treatment resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of NMDH is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for evaluating its therapeutic potential.

- Toxicity Studies : Preliminary toxicity assessments indicate that NMDH has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal studies .

Future Directions

The ongoing research into NMDH's biological activities suggests several promising applications:

- Neurological Disorders : Given its modulation of NMDA receptors and antioxidant properties, NMDH may be explored as a therapeutic candidate for conditions such as Alzheimer’s disease and schizophrenia.

- Metabolic Disorders : The compound's influence on inflammation and oxidative stress positions it as a potential intervention for metabolic syndrome and related disorders.

Propiedades

IUPAC Name |

(2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-8-6(7(11)12)2-5-3-9-4-10-5/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZKJBZEIFWZSR-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665326 | |

| Record name | N-Methyl-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738564-96-0 | |

| Record name | N-Methyl-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.